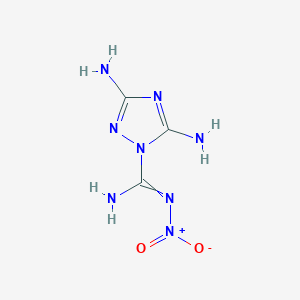
3,5-Diamino-N'-nitro-1H-1,2,4-triazole-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is a nitrogen-rich compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino and nitro groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with nitroisothiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amino groups on the nitroisothiourea, leading to the formation of the nitroamidino-triazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso-triazole, amino-triazole, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications, including:
作用機序
The mechanism of action of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide involves its interaction with molecular targets such as ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to cytotoxic effects on rapidly dividing cells . This mechanism underlies its potential use as an antitumor agent.
類似化合物との比較
Similar Compounds
3,5-Diamino-1,2,4-triazole: A precursor to 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide, used in similar applications.
3,5-Dinitro-1,2,4-triazole: Another nitrogen-rich compound used in the synthesis of energetic materials.
1,2,4-Triazole: A simpler triazole derivative with applications in material science and as a building block for more complex compounds.
Uniqueness
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is unique due to its combination of amino and nitro groups on the triazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to inhibit DNA synthesis and its potential use in cancer therapy further distinguish it from other similar compounds.
特性
CAS番号 |
406672-78-4 |
|---|---|
分子式 |
C3H6N8O2 |
分子量 |
186.13 g/mol |
IUPAC名 |
3,5-diamino-N'-nitro-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C3H6N8O2/c4-1-7-2(5)10(8-1)3(6)9-11(12)13/h(H2,6,9)(H4,4,5,7,8) |
InChIキー |
OQNXKNAAQGGDQN-UHFFFAOYSA-N |
正規SMILES |
C1(=NN(C(=N1)N)C(=N[N+](=O)[O-])N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


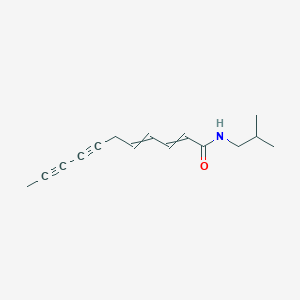
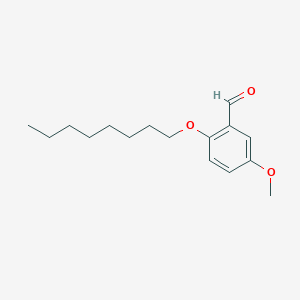
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
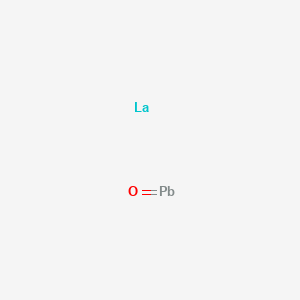
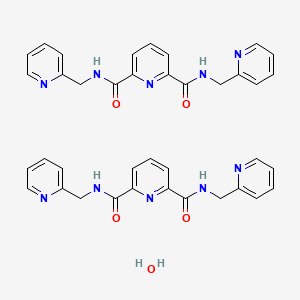
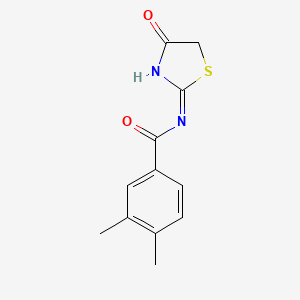
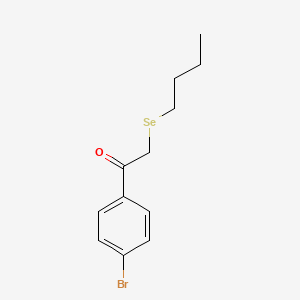
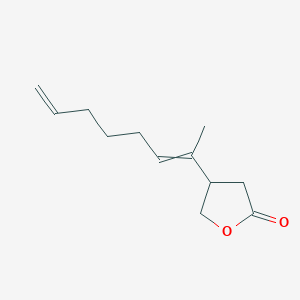
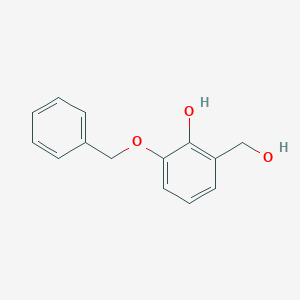
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
